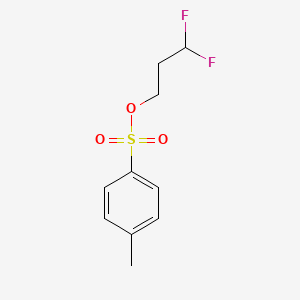
Methyl 2-amino-2-(4-(methylthio)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate is an organic compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness: Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-3-5-8(14-2)6-4-7/h3-6,9H,11H2,1-2H3 |
InChIキー |
SSDMEJKAIIESFD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=C(C=C1)SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
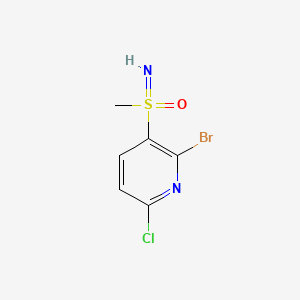
![4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)
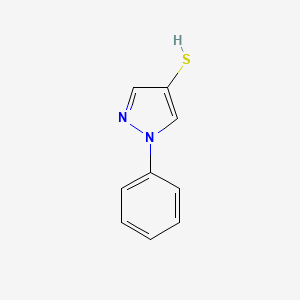
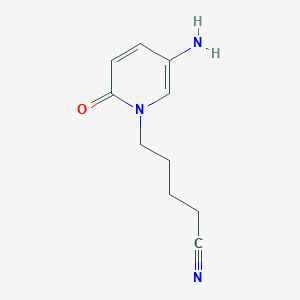

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
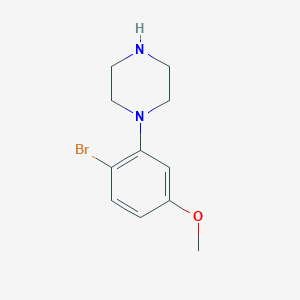
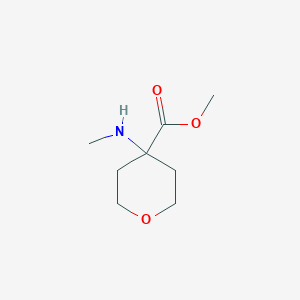
![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
